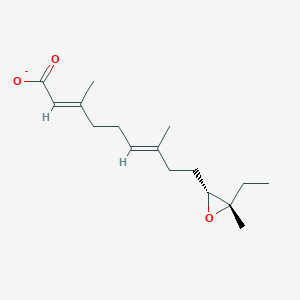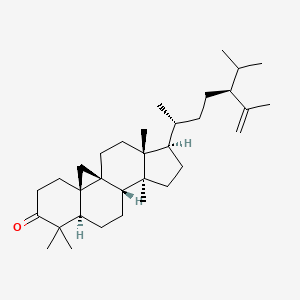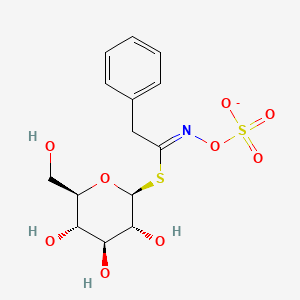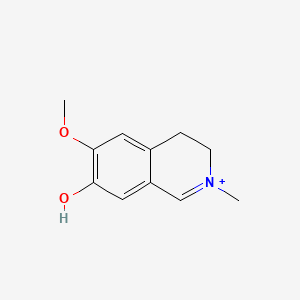
Pycnarrhine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pycnarrhine is a hydroxyquinoline. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Isolation and Identification of Alkaloids : Pycnarrhine was identified as a simple isoquinoline derivative from Pycnarrhena longifolia, marking its first report as a natural product (Siwon et al., 1981).
Metabolic Pathways in Plants : In a study exploring the degradation of reticuline in Berberis suspension cultures, the biodegradation of reticuline to this compound was detected, highlighting its role in plant metabolic pathways (Jendrzejewski, 1990).
Antiprotozoal Properties : Pycnarrhena cauliflora, containing this compound, demonstrated significant antimalarial activities in vitro, suggesting its potential in antiparasitic drug development (Ramadani et al., 2017).
Anticancer Potential : A study on Pycnarrhena cauliflora extracts indicated cytotoxic activities against HeLa cervical cancer cells, pointing to its potential use in cancer therapy (Masriani, 2019).
Bioflavonoid Complex in Pine Bark : Pycnogenol®, a bioflavonoid complex from pine bark containing similar compounds to this compound, showed various health benefits, including cardiovascular and cognitive function improvement, suggesting potential applications in these areas (Rohdewald, 2015).
Connaraceae Family Research : A comprehensive review on the Connaraceae family, which includes plants like Pycnarrhena, revealed their significant pharmacological potential, indicating a need for more research in this area (Paim et al., 2020).
Antibacterial Activity : The methanolic extract of Pycnarrhena cauliflora demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent (Sholikhah et al., 2021).
Eigenschaften
Molekularformel |
C11H14NO2+ |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C11H13NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-7H,3-4H2,1-2H3/p+1 |
InChI-Schlüssel |
KOMKGIRKSWCPSF-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CC2=CC(=C(C=C2CC1)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)
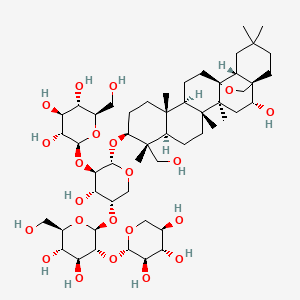
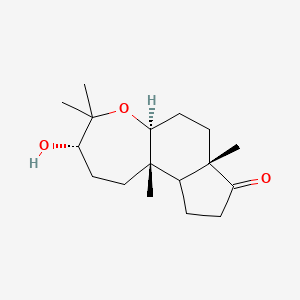


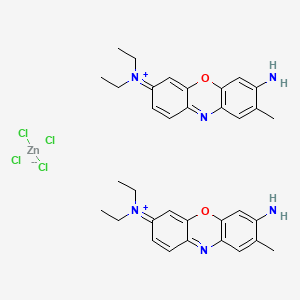

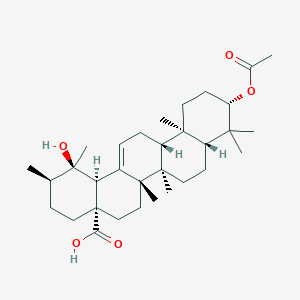
![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)
